4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound 4-amino-N-[2-(diethylamino)ethyl]benzamide, also known as procainamide, forms a complex with tetraphenylborate. This complex is synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .
Synthesis Analysis
The synthesis of this compound involves an ion-associate reaction, a type of green chemistry, at room temperature. The reaction between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature resulted in the formation of the title compound in 85% yield .Molecular Structure Analysis
The solid complex was characterized by several physicochemical methods including infrared spectra, NMR, elemental analysis, and mass spectrometry. These methods indicated the formation of an ion-associate or ion-pair complex .Chemical Reactions Analysis
The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to understanding the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis
The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .properties
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-(2-fluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN5O/c1-3-17(4-2)8-6-15-12(19)11-10(14)9-16-18(11)7-5-13/h9H,3-8,14H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGXRMVBHJRHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=NN1CCF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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